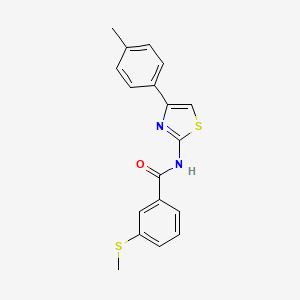
N-(4-(3-amino-3-oxopropyl)thiazol-2-yl)thiophene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of this compound involves several steps. The NMR data provides valuable information about the structure of the compound . The compound has been synthesized with variable substituents as target structures, and their biological activities have been evaluated .Molecular Structure Analysis
The molecular structure of the compound can be determined using various spectroscopic techniques. The NMR data provides information about the number and type of atoms in the molecule, and their connectivity . The IR data provides information about the types of bonds present in the molecule .Chemical Reactions Analysis
Thiazoles, which are part of the compound’s structure, are known to exhibit a wide range of biological activities. Therefore, researchers have synthesized compounds containing the thiazole ring with variable substituents as target structures, and evaluated their biological activities .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound can be inferred from the NMR and IR data . Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .Aplicaciones Científicas De Investigación
Antimicrobial Applications
Thiazole derivatives, including the compound , have been found to exhibit antimicrobial properties . They have been used in the development of new drugs to treat infections caused by various microorganisms.
Antiretroviral Applications
Thiazole-based compounds have been used in the development of antiretroviral drugs . These drugs are used to treat diseases caused by retroviruses, most notably HIV.
Antifungal Applications
Thiazole derivatives have also been used in the development of antifungal drugs . These drugs are used to treat fungal infections, which can occur in various parts of the body.
Anticancer Applications
Thiazole derivatives have shown potential in the development of anticancer drugs . They have been used in the synthesis of compounds that inhibit the growth of cancer cells.
Anti-inflammatory Applications
Thiazole-based compounds have been used in the development of anti-inflammatory drugs . These drugs are used to reduce inflammation in the body, which can be caused by various conditions.
Anti-Alzheimer Applications
Thiazole derivatives have shown potential in the treatment of Alzheimer’s disease . They have been used in the development of drugs that can help slow the progression of this neurodegenerative disease.
Antioxidant Applications
Thiazole derivatives have been found to exhibit antioxidant properties . They have been used in the development of drugs that can help protect the body’s cells from damage caused by free radicals.
Direcciones Futuras
Propiedades
IUPAC Name |
N-[4-(3-amino-3-oxopropyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2S2/c12-9(15)4-3-7-6-18-11(13-7)14-10(16)8-2-1-5-17-8/h1-2,5-6H,3-4H2,(H2,12,15)(H,13,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAQBUGSJOLLGTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)NC2=NC(=CS2)CCC(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(3-amino-3-oxopropyl)thiazol-2-yl)thiophene-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[[4-Chloro-1-(2-fluorophenyl)-2,5-dioxopyrrol-3-yl]amino]benzenesulfonamide](/img/structure/B2891888.png)
![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-4-acetamidobenzamide](/img/structure/B2891890.png)
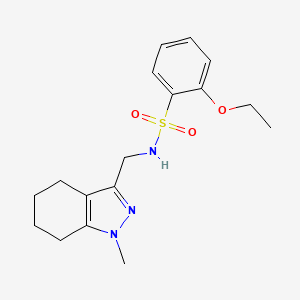
![N-(4-bromophenyl)-2-[[2-[(4-bromophenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]acetamide](/img/structure/B2891894.png)
![8,8-Difluoro-6-azaspiro[2.5]octane](/img/structure/B2891896.png)

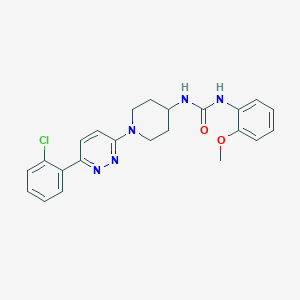
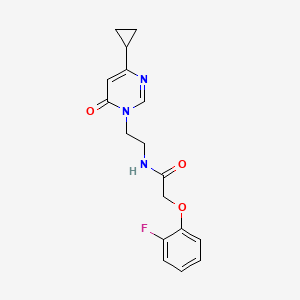

![2-(8-(cyclohexylthio)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(3-ethylphenyl)acetamide](/img/structure/B2891904.png)
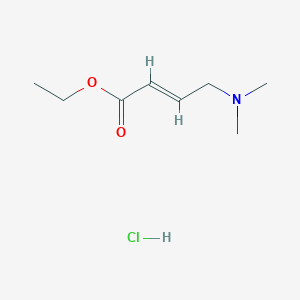
![6-butyl-4-(p-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2891907.png)
